N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Related Compounds
Complex compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide are often synthesized in multi-step processes. For example, one study detailed the synthesis of a related compound, a CGRP receptor antagonist, through a convergent, stereoselective, and economical process, highlighting the importance of efficient synthesis methods in pharmaceutical research (Cann et al., 2012).
Chemical Modification and Antimicrobial Activity
Modifications of chemical structures can lead to significant biological activities. A study demonstrated the synthesis of azole derivatives, including 1,2,4-oxadiazoles, and their antimicrobial activities. This suggests that structural analogs of the compound could have potential antimicrobial applications (Başoğlu et al., 2013).
Heterocyclic Carboxamides in Antipsychotic Agents
Research into heterocyclic carboxamides, similar in structure to the compound of interest, has shown potential in the development of antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors, indicating the relevance of such structures in neuropharmacology (Norman et al., 1996).
Potential Therapeutic Applications
Analgesic and Anti-inflammatory Activities
Derivatives of 1,3,4-oxadiazoles linked with quinazolin-4-one, structurally related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This indicates potential therapeutic applications in pain management and inflammation control (Dewangan et al., 2016).
Antibacterial and Antifungal Properties
Compounds with quinazolinone and thiazolidinone structures have shown promising antibacterial and antifungal activities, suggesting similar potential for the compound in combating various microbial infections (Desai et al., 2011).
Drug Development and Pharmacological Research
Metabolism in Drug Development
Understanding the metabolism of complex molecules is crucial in drug development. A study on a related orexin receptor antagonist provides insights into the metabolism and disposition of such compounds in humans, which is vital for developing safe and effective drugs (Renzulli et al., 2011).
Molecular Interaction Studies
Research into the molecular interactions of antagonists with cannabinoid receptors, using compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide, contributes to a deeper understanding of receptor-ligand interactions, which is crucial for drug design (Shim et al., 2002).
Antiproliferative and Tubulin Inhibitor Activity
A new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates tubulin inhibitor activity. This finding suggests potential applications of similar compounds in cancer research and treatment (Krasavin et al., 2014).
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-14-24-18(31-25-14)12-22-20(29)15-6-9-26(10-7-15)19(28)8-11-27-13-23-17-5-3-2-4-16(17)21(27)30/h2-5,13,15H,6-12H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALWBRJHSRILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.